3-(chloromethyl)-1-cyclobutyl-1H-pyrazole
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Overview
Description
3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a chloromethyl group and a cyclobutyl ring in this compound makes it unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-1-cyclobutyl-1H-pyrazole typically involves the reaction of cyclobutyl hydrazine with a chloromethylating agent. One common method is the reaction of cyclobutyl hydrazine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted pyrazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of this compound.
Oxidation Reactions: Products include pyrazole derivatives with aldehyde, carboxylic acid, or ketone functional groups.
Reduction Reactions: Products include 3-(methyl)-1-cyclobutyl-1H-pyrazole.
Scientific Research Applications
Chemistry: 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules
Medicine: The compound is being investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and versatility make it a valuable component in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-cyclobutyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt key biological pathways, resulting in the desired therapeutic effects. The cyclobutyl ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
3-(Chloromethyl)-1-phenyl-1H-pyrazole: This compound has a phenyl group instead of a cyclobutyl ring. It exhibits different reactivity and biological activity compared to 3-(chloromethyl)-1-cyclobutyl-1H-pyrazole.
3-(Chloromethyl)-1-methyl-1H-pyrazole: This compound has a methyl group instead of a cyclobutyl ring. It is less sterically hindered and may have different chemical properties.
Uniqueness: this compound is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties
Properties
CAS No. |
1824054-93-4 |
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Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.6 |
Purity |
95 |
Origin of Product |
United States |
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